Dowex(R) hcr-W2
Overview
Description
Dowex(R) hcr-W2 is a complex chemical compound commonly used in various industrial applications. This compound is often represented by commercial products such as Lewatit® S 1567 and DOWEX™ HCR-S. It is primarily used as an ion exchange resin in water treatment systems, specialized water softening systems, and food demineralization systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dowex(R) hcr-W2 involves the polymerization of benzene, diethenyl- with ethenylbenzene and ethenylethylbenzene, followed by sulfonation and neutralization with sodium hydroxide. The polymerization process typically occurs under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized. The resulting polymer is then sulfonated using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salts. The final product is usually obtained in bead form and is subjected to various purification and quality control processes to ensure its suitability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dowex(R) hcr-W2 primarily undergoes ion exchange reactions. It can also participate in substitution reactions due to the presence of sulfonate groups.
Common Reagents and Conditions
Ion Exchange Reactions: These reactions typically involve the exchange of ions between the resin and the surrounding solution. Common reagents include various cations such as calcium, magnesium, and heavy metals.
Substitution Reactions: The sulfonate groups can be substituted with other functional groups under specific conditions, often involving strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific ions or functional groups involved. For example, in water softening applications, calcium and magnesium ions are replaced with sodium ions, resulting in softened water .
Scientific Research Applications
Dowex(R) hcr-W2 has a wide range of scientific research applications:
Chemistry: Used as an ion exchange resin in various analytical and preparative chromatography techniques.
Biology: Employed in the purification of biological molecules, including proteins and nucleic acids.
Medicine: Utilized in the demineralization of water for medical applications, such as dialysis.
Industry: Applied in water treatment systems, food demineralization, and specialized water softening systems
Mechanism of Action
The primary mechanism of action for this compound is ion exchange. The sulfonate groups on the polymer backbone can exchange their sodium ions with other cations in the surrounding solution. This process is driven by the affinity of the sulfonate groups for specific ions, allowing for selective removal or exchange of ions in various applications .
Comparison with Similar Compounds
Similar Compounds
- Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated, potassium salts
- Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, potassium salts
Uniqueness
Dowex(R) hcr-W2 is unique due to its specific ion exchange properties and its ability to form stable, high-capacity ion exchange resins. Compared to similar compounds, it offers superior performance in water treatment and demineralization applications due to its high affinity for calcium and magnesium ions .
Properties
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C10H10.C8H8.Na/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h3,5-8H,1-2,4H2;3-8H,1-2H2;2-7H,1H2;/q-1;;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWAZPDMBONCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow beads with little or no odor; [Dow Chemical MSDS] | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19799 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69011-22-9 | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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